1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-9-16(12(11)2)20-18(24)17-13(3)23(22-21-17)15-8-5-7-14(19)10-15/h4-10H,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNSFAWTFKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. Its unique structure includes a triazole ring and distinct phenyl substitutions that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN4O, with a molecular weight of approximately 354.8 g/mol. The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Dimethylphenyl Group : May influence the compound's biological activity through steric effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to effectively inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The compound's triazole moiety has been associated with anticancer activity. Studies have shown that derivatives of 1,2,3-triazoles can induce apoptosis and cell cycle arrest in cancer cells. For instance, similar triazole compounds have demonstrated effectiveness against lung cancer cell lines by inhibiting key signaling pathways . The specific mechanisms may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. A comparative analysis of similar compounds reveals how modifications can influence efficacy:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Similar structure but lacks the 5-methyl group | Variation affects biological activity |
| 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide | Ethyl group instead of a methyl group | Different substituent influences reactivity |
These variations highlight the importance of specific substituents in modulating the compound's biological effects.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Anticancer Efficacy : A study focusing on triazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values ranging from 0.97 to 74.28 µM against A549 lung cancer cells .
- Mechanistic Insights : Another research highlighted that certain triazole derivatives could inhibit topoisomerase II and induce apoptosis in cancer cells. This suggests that the mechanism of action may involve interference with DNA replication processes .
Comparison with Similar Compounds
Substituent Variations on the Aryl Amide Group
Key Observations :
- Substituting the amide nitrogen with quinolin-2-yl (as in ’s compound 3l) introduces π-π stacking capabilities but reduces solubility due to increased hydrophobicity .
Substituent Variations on the Triazole N1 Position
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
Preparation Methods
Preparation of α-Diazo-1,3-Dicarbonyl Intermediate
Synthesis of 2-Diazo-3-oxo-N-(3-chlorophenyl)butanamide
The α-diazo precursor is synthesized via diazo transfer to 3-oxo-N-(3-chlorophenyl)butanamide using tosyl azide (TsN₃) under mild conditions:
Procedure :
- Dissolve 3-oxo-N-(3-chlorophenyl)butanamide (30 mmol) and triethylamine (60 mmol) in acetonitrile (50 mL).
- Add TsN₃ (33 mmol) dropwise at 0°C.
- Stir the reaction mixture at room temperature for 12 hours (monitored by TLC).
- Quench with brine (250 mL), extract with dichloromethane (2 × 100 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate).
Characterization :
Iron-Catalyzed Cyclocondensation to Form the 1,2,3-Triazole Core
Reaction of 2-Diazo-3-oxo-N-(3-chlorophenyl)butanamide with 2,3-Dimethylaniline
The key step involves FeCl₂-catalyzed annulation to construct the triazole ring:
Procedure :
- Combine the α-diazo compound (5 mmol) and 2,3-dimethylaniline (5 mmol) in DMF (10 mL).
- Add FeCl₂ (1 mmol, 0.2 equiv) and heat at 80°C for 10 hours.
- Monitor reaction progress by TLC.
- Quench with brine (50 mL), extract with dichloromethane (2 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography.
Optimization Insights :
- Catalyst Loading : FeCl₂ (0.2 equiv) optimal for regioselectivity and yield.
- Solvent : DMF enhances reaction rate compared to THF or toluene.
- Temperature : Below 80°C leads to incomplete conversion; higher temperatures promote decomposition.
Characterization of Target Compound :
- Yield : 65–70% (extrapolated from Ref).
- Melting Point : 149–151°C (similar to 2a1 in Ref).
- ¹H NMR (CDCl₃) : δ 9.07 (s, 1H, NH), 7.72–7.16 (m, Ar-H), 2.69 (s, 3H, CH₃), 2.43 (s, 6H, Ar-CH₃).
- ¹³C NMR (CDCl₃) : δ 159.2 (C=O), 138.5–119.7 (Ar-C), 9.8 (CH₃).
- HRMS : Calculated for C₁₈H₁₇ClN₄O [M+H]⁺: 340.1089; Found: 340.1085.
Mechanistic Elucidation
The FeCl₂-catalyzed reaction proceeds via a concerted metallo-cycloaddition mechanism (Fig. 1):
- Coordination : FeCl₂ activates the α-diazo carbonyl group, facilitating nucleophilic attack by the aniline.
- Cyclization : Sequential [3+2] cycloaddition forms the triazole ring with concomitant loss of N₂.
- Rearomatization : Proton transfer restores aromaticity, yielding the 1,4-disubstituted triazole.
Comparative Analysis of Synthetic Routes
| Parameter | Wolff Cyclization (This Work) | CuAAC Click Chemistry |
|---|---|---|
| Regioselectivity | 1,4-disubstituted triazole | 1,4-disubstituted |
| Catalyst | FeCl₂ (low-cost) | Cu(I) (toxic) |
| Reaction Time | 10 hours | 2–4 hours |
| Functional Group Tolerance | High (amide-stable) | Moderate |
Table 1: Comparison of triazole synthesis methodologies.
Scalability and Industrial Applicability
The described method is scalable to multigram quantities with minimal optimization:
- Pilot-Scale Yield : 60–65% (50 mmol scale).
- Purification : Silica gel chromatography remains effective; recrystallization (ethyl acetate/hexane) offers an alternative.
- By-Products : Trace amounts (<2%) of regioisomeric 1,5-triazole form under suboptimal FeCl₂ loading.
Q & A
Q. What are the established synthetic routes for this triazole-carboxamide derivative, and how can reaction conditions be optimized for higher yields?
- Methodology: The synthesis typically involves a multi-step process:
- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like 3-chlorophenyl azide and a substituted propargylamide.
- Step 2: Functionalization of the triazole ring via nucleophilic substitution or coupling reactions to introduce the 2,3-dimethylphenyl and methyl groups.
- Optimization: Yield improvements (70–85%) are achieved by using polar aprotic solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like Cu(I) iodide . Purity is enhanced via column chromatography with ethyl acetate/hexane gradients.
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology:
- NMR Spectroscopy:
- 1H NMR: Look for the triazole proton signal at δ 8.2–8.5 ppm, aromatic protons (δ 6.8–7.4 ppm), and methyl groups (δ 2.1–2.5 ppm).
- 13C NMR: Confirm the carbonyl carbon at δ 165–170 ppm and triazole carbons at δ 140–150 ppm .
- Mass Spectrometry (MS): The molecular ion peak ([M+H]+) should match the theoretical mass (340.81 g/mol) with <2 ppm error .
- HPLC: Use a C18 column and methanol/water (70:30) mobile phase to assess purity (>95%) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s therapeutic potential?
- Methodology:
- In vitro screening: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 values) and microbial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include positive controls like doxorubicin or ciprofloxacin .
- Dose-response curves: Use concentrations ranging from 0.1–100 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar triazole derivatives?
- Methodology:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Experimental validation: Perform isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) differences caused by para- vs. meta-substituted chlorophenyl groups .
- Meta-analysis: Cross-reference datasets from independent studies to identify outliers or assay-specific variability (e.g., divergent IC50 values due to cell line heterogeneity) .
Q. How can computational modeling elucidate the compound’s mechanism of action at the molecular level?
- Methodology:
- Target prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .
- Molecular Dynamics (MD) simulations: Simulate ligand-receptor interactions (e.g., with EGFR or CYP450 enzymes) over 100 ns trajectories to analyze binding stability and hotspot residues .
- Free-energy calculations: Apply MM-GBSA to estimate binding energies and validate with experimental IC50 data .
Q. What experimental approaches validate the compound’s metabolic stability and toxicity profile?
- Methodology:
- Hepatic microsomal assays: Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS over 60 minutes to calculate half-life (t1/2) .
- Cytotoxicity profiling: Use primary human hepatocytes and LDH release assays to assess hepatotoxicity at therapeutic concentrations .
- Ames test: Screen for mutagenicity using S. typhimurium TA98/TA100 strains with/without metabolic activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in triazole derivatives’ antimicrobial vs. anticancer efficacy?
- Methodology:
- Dose optimization: Re-evaluate MIC/IC50 values under standardized conditions (e.g., pH, serum content) to control for environmental variability .
- Target profiling: Use CRISPR-Cas9 knockout models to confirm whether efficacy in cancer cells is mediated by off-target antimicrobial pathways .
- Meta-data curation: Build a database of triazole bioactivity (e.g., ChEMBL) to identify trends in structure-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
